molecular formula C14H25NO4 B6325062 2-bromo-6-sec-butoxypyridine CAS No. 65592-16-7

2-bromo-6-sec-butoxypyridine

Cat. No.: B6325062
CAS No.: 65592-16-7
M. Wt: 271.35 g/mol
InChI Key: KEBAVFJYVBXWLG-UHFFFAOYSA-N
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Description

2-Bromo-6-sec-butoxypyridine is an organic compound with the molecular formula C14H25NO4 and a molecular weight of 271.353 g/mol . This compound is characterized by the presence of a bromine atom at the second position and a sec-butoxy group at the sixth position on a pyridine ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-6-sec-butoxypyridine typically involves the bromination of 6-sec-butoxypyridine. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the second position . The reaction conditions often include the use of a solvent such as dichloromethane or chloroform and may require a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-sec-butoxypyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction reactions produce corresponding oxides and reduced derivatives .

Scientific Research Applications

2-Bromo-6-sec-butoxypyridine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-bromo-6-sec-butoxypyridine involves its interaction with specific molecular targets. The bromine atom and the sec-butoxy group play crucial roles in its reactivity and interactions. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The exact molecular pathways and targets are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-6-butoxypyridine: Similar in structure but with a butoxy group instead of a sec-butoxy group.

    2-Bromo-6-methoxypyridine: Contains a methoxy group at the sixth position.

    2-Bromo-6-ethoxypyridine: Features an ethoxy group at the sixth position.

Uniqueness

2-Bromo-6-sec-butoxypyridine is unique due to the presence of the sec-butoxy group, which imparts distinct steric and electronic properties. This uniqueness influences its reactivity and interactions in chemical and biological systems, making it a valuable compound for various applications .

Properties

IUPAC Name

3-[cyclohexyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO4/c1-14(2,3)19-13(18)15(10-9-12(16)17)11-7-5-4-6-8-11/h11H,4-10H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEBAVFJYVBXWLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCC(=O)O)C1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10599430
Record name N-(tert-Butoxycarbonyl)-N-cyclohexyl-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10599430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65592-16-7
Record name N-(tert-Butoxycarbonyl)-N-cyclohexyl-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10599430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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